molecular formula C18H18BrNO2 B11368126 5-bromo-3-(2-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11368126
M. Wt: 360.2 g/mol
InChI Key: OQHCGCWCKWWMEL-UHFFFAOYSA-N
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Description

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxybenzyl chloride to obtain 5-bromo-2-ethoxybenzyl chloride. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1-methylindole to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or functionalized derivatives.

Scientific Research Applications

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler indole derivative with similar bromination but lacking the ethoxyphenyl and methyl groups.

    3-[(2-Ethoxyphenyl)methyl]-1-methylindole: Similar structure but without the bromine atom.

    1-Methyl-2,3-dihydro-1H-indol-2-one: Lacks both the bromine and ethoxyphenyl groups.

Uniqueness

5-Bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethoxyphenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-bromo-3-[(2-ethoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C18H18BrNO2/c1-3-22-17-7-5-4-6-12(17)10-15-14-11-13(19)8-9-16(14)20(2)18(15)21/h4-9,11,15H,3,10H2,1-2H3

InChI Key

OQHCGCWCKWWMEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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